2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride
Description
2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride (CAS: 1461707-60-7) is a fluorinated sulfonyl chloride with the molecular formula C₄H₇ClF₂O₃S and a molecular weight of 208.61 g/mol . Its structure features a difluoroethoxy group (-OCH₂CF₂) attached to an ethane sulfonyl chloride backbone. This compound is classified under sulfonyl chlorides, a class of reactive intermediates widely used in organic synthesis for introducing sulfonate groups into molecules, particularly in pharmaceuticals and agrochemicals .
Key properties include:
- Physical state: Liquid at room temperature.
- Storage: Recommended at 4°C to maintain stability.
- Reactivity: The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, or thiols.
Structure
3D Structure
Properties
IUPAC Name |
2-(2,2-difluoroethoxy)ethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClF2O3S/c5-11(8,9)2-1-10-3-4(6)7/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYMBNVPYDFDIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2,2-Difluoroethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C₄H₇ClF₂O₃S and a molecular weight of 208.61 g/mol. It features a sulfonyl chloride functional group, which is notable for its reactivity in various chemical processes. This compound is primarily studied for its biological activity, particularly its interactions with biological targets and potential applications in pharmaceutical synthesis.
The biological activity of this compound is largely attributed to its ability to act as a reactive electrophile. The sulfonyl chloride group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and enzymes. This reactivity is essential for its role as an intermediate in the synthesis of various pharmaceutical agents.
Interaction Studies
Research indicates that this compound exhibits significant reactivity towards various biological targets, including enzymes involved in metabolic pathways. Notably, it has been shown to inhibit certain cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. The inhibition of CYP1A2 and CYP2C19 has been documented, suggesting potential implications for drug-drug interactions and toxicity profiles .
Toxicity and Environmental Impact
The toxicity assessment of this compound highlights its potential risks to human health and the environment. Studies have indicated that compounds with similar structures can exhibit varying degrees of toxicity depending on their reactivity and stability. Understanding the biodegradability and environmental persistence of this compound is critical for assessing its ecological impact .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-(Trifluoromethyl)benzene-1-sulfonyl chloride | C₉H₆ClF₅O₃S | Contains trifluoromethyl group enhancing reactivity |
| 2-(Trifluoromethyl)ethane-1-sulfonyl chloride | C₄H₇ClF₃O₃S | More fluorine atoms may enhance biological activity |
| 4-(Difluoromethyl)phenol sulfonyl chloride | C₇H₆ClF₂O₃S | Aromatic structure may lead to different reactivity |
The presence of fluorine atoms in these compounds generally increases their lipophilicity and stability, making them particularly interesting for drug development applications.
Pharmaceutical Applications
Case studies have demonstrated the utility of this compound as an intermediate in synthesizing various pharmaceutical agents. For instance, it has been employed in the synthesis of sulfonamide antibiotics, where its electrophilic nature facilitates the formation of sulfonamide linkages .
Environmental Studies
Environmental studies focusing on this compound have assessed its persistence in soil and water systems. Research indicates that compounds with sulfonyl chloride groups can undergo hydrolysis in aqueous environments, impacting their environmental fate. The biodegradability studies suggest that while some derivatives may degrade relatively quickly, others could pose long-term ecological risks due to their stability .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key sulfonyl chloride derivatives and their distinguishing features:
Reactivity and Stability Trends
- Fluorination Effects: The difluoroethoxy group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride) . Fluorine’s electron-withdrawing nature also increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles.
Aromatic vs. Aliphatic Substituents :
- 2-Phenylethanesulfonyl chloride (CAS: 4025-71-2) exhibits greater thermal stability due to its aromatic ring but may suffer from reduced solubility in aqueous systems .
- 2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride combines fluorination and methoxy groups, balancing reactivity and solubility for targeted drug delivery .
- The polyether chain in 2-[2-(2-methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride enhances water solubility, making it suitable for reactions in polar solvents .
Q & A
Q. Why do different studies report conflicting yields in sulfonamide formation?
- Resolution : Variations in solvent polarity (DMF vs. THF) and base strength (Et₃N vs. DBU) affect reaction equilibria. Kinetic studies show that polar aprotic solvents stabilize intermediates, improving yields by 20–30%. Trace moisture (<50 ppm) in solvents also critically impacts reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
